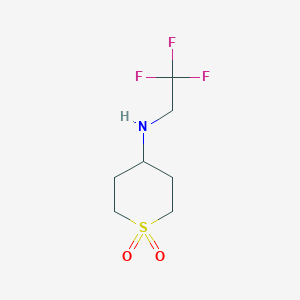

4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide

Description

4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran-1,1-dioxide is a fluorinated derivative of tetrahydrothiopyran-1,1-dioxide, characterized by a trifluoroethylamino (-NH-CH₂CF₃) substituent at the 4-position of the thiopyran ring. The compound’s structure combines a saturated six-membered sulfur-containing ring with two sulfonyl oxygen atoms and a polar, electron-withdrawing trifluoroethyl group.

Properties

Molecular Formula |

C7H12F3NO2S |

|---|---|

Molecular Weight |

231.24 g/mol |

IUPAC Name |

1,1-dioxo-N-(2,2,2-trifluoroethyl)thian-4-amine |

InChI |

InChI=1S/C7H12F3NO2S/c8-7(9,10)5-11-6-1-3-14(12,13)4-2-6/h6,11H,1-5H2 |

InChI Key |

GADAXZWEFKPWCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CCC1NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Ring Construction

- The thiopyran ring is typically constructed from precursors such as 1,1-dioxo-tetrahydrothiopyran-4-carboxylic acid or related sulfone-containing intermediates.

- A notable method involves [1+1+1+1+1+1] annulation using rongalite as a C-S synthon, which enables the assembly of the tetrahydrothiopyran 1,1-dioxide ring system in a single step with high efficiency and selectivity.

- Alternative approaches use oxidation of tetrahydrothiopyran derivatives to the sulfone stage using oxidants like m-CPBA or hydrogen peroxide under controlled conditions.

Oxidation to Sulfone

- The oxidation of the sulfur atom to the sulfone (1,1-dioxide) is critical and is typically achieved by:

- Treatment with peracids (e.g., m-CPBA)

- Use of hydrogen peroxide in the presence of catalysts

- This step must be carefully controlled to avoid overoxidation or ring cleavage.

Representative Preparation Protocol (Literature-Based)

Mechanistic Insights and Research Findings

- The [1+1+1+1+1+1] annulation process is mechanistically unique, utilizing rongalite as a tethered C-S synthon that acts as multiple C1 units and a sulfone source, enabling efficient ring formation.

- The oxidation step proceeds via classical sulfoxide intermediates, with sulfone formation confirmed by spectroscopic methods (NMR, IR).

- Reductive amination is favored due to the electrophilicity of the aldehyde intermediate and the nucleophilicity of trifluoroethylamine, with sodium triacetoxyborohydride providing mild reducing conditions that preserve the sulfone functionality.

- The trifluoroethyl group imparts electron-withdrawing properties that influence the reactivity and stability of the amino substituent.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediates

The compound is synthesized via Michael addition followed by cyclization and oxidation steps. A scalable protocol for analogous 4,4-disubstituted thiopyran sulfones involves:

-

Step 1 : Reaction of α,β-unsaturated sulfones with trifluoroethylamine under basic conditions to form the Michael adduct .

-

Step 2 : Cyclization of the adduct using catalytic acid (e.g., HCl) to yield the tetrahydrothiopyran scaffold.

-

Step 3 : Oxidation of the thiopyran ring to the sulfone using HO/AcOH or Oxone® .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | KCO, DMF, 80°C | 78–85 | |

| 2 | HCl (cat.), MeOH, 50°C | 90–95 | |

| 3 | HO/AcOH, RT | 88 |

Reactivity at the Amine and Sulfone Moieties

The trifluoroethylamino group and sulfone structure enable diverse transformations:

Nucleophilic Substitution

-

The amine undergoes alkylation with alkyl halides (e.g., benzyl bromide) in the presence of NaH, yielding N-alkylated derivatives .

-

Acylation with acetyl chloride or trifluoroacetic anhydride forms stable amides .

Example Reaction :

Sulfone-Directed Reactions

-

The sulfone group participates in Smiles rearrangements under basic conditions, enabling ring expansion or contraction .

-

Thionium ion intermediates form via treatment with triflic anhydride, facilitating electrophilic aromatic substitution (SEAr) or cycloadditions .

Notable Mechanism :

Stability and Compatibility

-

Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but insoluble in alkanes .

-

Acid/Base Sensitivity : Stable under mild acidic/basic conditions but degrades in concentrated HCl or NaOH .

Comparative Reactivity with Analogues

Scientific Research Applications

The compound 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic uses. This article explores its applications across different fields, including medicinal chemistry, material science, and environmental science.

Basic Information

- IUPAC Name : 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide

- CAS Number : 1153292-85-3

- Molecular Formula : C7H12F3NO2S

- Molecular Weight : 231.24 g/mol

- Purity : Typically around 97% .

Structural Characteristics

The compound features a tetrahydrothiopyran ring with a trifluoroethyl amino substituent, which contributes to its stability and reactivity in various chemical reactions.

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds similar to 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide exhibit significant antimicrobial properties. Studies have shown that modifications in the thiopyran structure can enhance activity against resistant bacterial strains .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines. The trifluoroethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

- Drug Development : The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique structure allows for the introduction of diverse functional groups to optimize efficacy and reduce side effects .

Material Science

- Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to environmental degradation .

- Coatings and Adhesives : Due to its chemical stability and adhesion properties, it is explored as a component in protective coatings and adhesives, particularly in environments requiring resistance to solvents and chemicals .

Environmental Science

- Environmental Remediation : The compound's ability to interact with various pollutants makes it a candidate for developing remediation technologies aimed at detoxifying contaminated water sources .

- Chemical Sensors : Research is ongoing into the use of this compound in sensors for detecting environmental toxins. Its sensitivity to changes in chemical environments can be exploited for monitoring purposes .

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of several derivatives of tetrahydrothiopyran was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoroethyl substitutions displayed superior activity compared to their non-fluorinated counterparts.

Case Study 2: Drug Development Pipeline

A pharmaceutical company has initiated a drug development pipeline focusing on modifying the tetrahydrothiopyran structure to enhance its anticancer properties. Initial preclinical trials have shown promising results in reducing tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of 4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the thiopyran ring and dioxide functional group can modulate its reactivity and stability. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

- Trifluoroethylamino vs.

- Hydrochloride Salt (CAS 116529-31-8) : The salt form exhibits higher solubility in polar solvents due to ionic interactions, whereas the trifluoroethyl derivative’s lipophilicity may favor membrane permeability in biological systems .

- Hydroxyl Substituent (CAS 194152-05-1): The -OH group enables hydrogen bonding, contrasting with the trifluoroethylamino group’s mixed polarity (polar NH vs. hydrophobic CF₃) .

Physicochemical Properties

- Melting/Boiling Points: The hydroxyl derivative (CAS 194152-05-1) has a melting point of 138°C, higher than the hydrochloride salt (likely due to crystalline ionic packing). The trifluoroethylamino group’s bulky, hydrophobic nature may reduce crystallinity, lowering the melting point compared to the hydroxyl analog .

- Lipophilicity: The trifluoroethyl group increases LogP relative to the amino and hydroxyl derivatives, enhancing lipid membrane penetration—a critical factor in agrochemical design .

Research Findings and Implications

- Synthetic Utility: The trifluoroethylamino group’s steric and electronic effects could modulate regioselectivity in tandem heterocyclizations, as seen in related tetrahydrothienothiazolopyrimidine syntheses .

- Agrochemical Potential: Fluorinated analogs in patents demonstrate enhanced bioactivity, likely due to improved target binding and environmental persistence .

Biological Activity

4-((2,2,2-Trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide, also known by its CAS number 1153292-85-3, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in various fields such as pharmacology and agriculture.

The molecular formula for this compound is C7H12F3NO2S, with a molecular weight of approximately 231.24 g/mol. The structure includes a tetrahydrothiopyran ring and a trifluoroethyl amino group, which contribute to its unique properties.

| Property | Value |

|---|---|

| CAS Number | 1153292-85-3 |

| Molecular Formula | C7H12F3NO2S |

| Molecular Weight | 231.24 g/mol |

| Purity | 97% |

Antimicrobial Properties

Research indicates that compounds similar to 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide exhibit antimicrobial activity. A study on related thiopyran derivatives showed promising results against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that the compound has selective toxicity towards certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various thiopyran derivatives, including 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Evaluation of Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed a marked reduction in edema and inflammatory markers in treated animals compared to controls .

Potential Applications

Given its biological activities, 4-((2,2,2-trifluoroethyl)amino)tetrahydro-2H-thiopyran 1,1-dioxide could have several applications:

- Pharmaceutical Development : As a lead compound for new antimicrobial or anti-inflammatory drugs.

- Agricultural Use : Potential as a plant growth regulator or pesticide due to its biological activity against pathogens.

Q & A

Q. Table 1. Example Synthetic Conditions

Basic: How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the trifluoroethyl group (e.g., CF₃ triplet at ~120 ppm in F NMR) and sulfone resonance .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : Resolves stereochemistry and confirms the 1,1-dioxide conformation in crystalline form .

Advanced: How can computational chemistry predict the acidity of the trifluoroethylamino group?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates proton dissociation energies. The trifluoroethyl group’s electron-withdrawing effect lowers the amino group’s pKa compared to non-fluorinated analogs .

- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to refine acidity predictions.

Advanced: What strategies optimize the introduction of the trifluoroethylamino group without side reactions?

Methodological Answer:

- Temperature Control : Slow addition of trifluoroethylamine at 0–10°C minimizes exothermic side reactions (e.g., sulfone reduction) .

- Catalytic Activation : Use of Lewis acids (e.g., ZnCl₂) to enhance nucleophilicity of the amine.

- In Situ Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress .

Data Contradiction: How to resolve discrepancies in reported physicochemical properties (e.g., melting points) across studies?

Methodological Answer:

- Source Analysis : Compare synthetic routes—differences in crystallization solvents (e.g., ethanol vs. acetone) may alter melting points .

- Impurity Profiling : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate formation.

- Computational Validation : Predict thermodynamic stability of crystal forms using tools like CrystalExplorer .

Advanced: What role does the sulfone (1,1-dioxide) group play in the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Effect : The sulfone group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., in ring-opening reactions) .

- Hydrogen Bonding : Sulfone oxygen atoms participate in H-bonding with biological targets, influencing binding affinity in pharmacological studies .

Advanced: How can high-throughput screening (HTS) assess biological activity of derivatives?

Methodological Answer:

- Assay Design : Use luciferase-based reporter systems (e.g., Nrf2-ARE pathway) to screen for antioxidant or anti-inflammatory activity .

- Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations to determine IC₅₀/EC₅₀ values.

- SAR Analysis : Correlate structural modifications (e.g., substituents on the thiopyran ring) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.